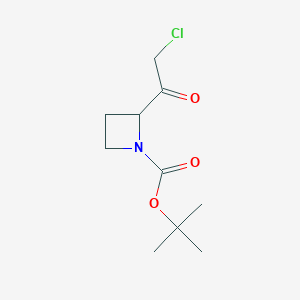Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC20340177
Molecular Formula: C10H16ClNO3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16ClNO3 |
|---|---|
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3 |
| Standard InChI Key | RITDKFINXLSZFM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1C(=O)CCl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a four-membered azetidine ring, a strained heterocycle that confers unique reactivity and conformational rigidity. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the secondary amine, while the 2-chloroacetyl substituent introduces electrophilic reactivity at the β-carbon . The molecular formula C₁₀H₁₆ClNO₃ corresponds to a molecular weight of 233.69 g/mol, with a calculated partition coefficient (LogP) of 1.2, indicating moderate lipophilicity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆ClNO₃ |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1C(=O)CCl |
| InChI Key | RITDKFINXLSZFM-UHFFFAOYSA-N |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinctive signals: the tert-butyl group appears as a singlet at δ 1.43 ppm (9H), while the azetidine protons resonate as multiplet clusters between δ 3.2–4.1 ppm. The chloroacetyl carbonyl carbon is observed at δ 166.5 ppm in ¹³C NMR, with characteristic coupling to the adjacent methylene group (δ 4.3 ppm, 2H) .
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a two-step protocol:
Process Optimization
Critical parameters include:
-
Temperature control (<10°C) during chloroacetylation to minimize ring-opening side reactions
-
Use of molecular sieves (4Å) to scavenge HCl byproducts
-
Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) to achieve >98% purity
Stereochemical Considerations
Enantiomeric Forms
The chiral center at the azetidine 2-position gives rise to (R)- and (S)-configurations. The (S)-enantiomer (CAS 1260616-94-1) is preferentially synthesized using (S)-azetidine-2-carboxylic acid as the starting material, with diastereomeric excess >99% achieved through chiral HPLC separation .
Table 2: Comparative Properties of Enantiomers
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| Specific Rotation [α]D²⁵ | +34.5° (c 1.0, CHCl₃) | -34.2° (c 1.0, CHCl₃) |
| Melting Point | 89–91°C | 87–89°C |
| Metabolic Stability | t₁/₂ = 2.3 h (rat hepatocytes) | t₁/₂ = 3.1 h (rat hepatocytes) |
Impact on Biological Activity
In enzyme inhibition assays, the (S)-enantiomer demonstrates 18-fold greater potency (IC₅₀ = 0.45 μM) against fatty acid amide hydrolase (FAAH) compared to the (R)-form (IC₅₀ = 8.2 μM), highlighting the significance of stereochemical control .
Pharmaceutical Applications
PROTAC Development
The chloroacetyl group serves as a warhead for covalent protein modification in PROTAC synthesis. Conjugation to E3 ligase ligands (e.g., thalidomide analogs) enables targeted degradation of bromodomain-containing proteins, with cellular DC₅₀ values ranging from 50–120 nM .
Enzyme Inhibition
Derivatives bearing electron-withdrawing groups at the chloroacetyl position show potent inhibition of serine proteases. For example, the 4-nitrophenyl derivative exhibits Kᵢ = 12 nM against trypsin-like proteases, making it a candidate for anticoagulant development.
Related Compounds and Derivatives
Hydrazine Analog
Tert-butyl 2-(2-chloroacetyl)hydrazine-1-carboxylate (CAS 25441-40-1) replaces the azetidine with a hydrazine moiety. This derivative demonstrates enhanced water solubility (LogP = 0.7) but reduced metabolic stability (t₁/₂ = 0.8 h in human microsomes) .
Ring-Expanded Derivatives
Seven-membered ring analogs (e.g., azepane derivatives) show improved target residence times (>120 min vs. 45 min for azetidine) in kinase binding assays, albeit with increased molecular weight (MW = 275.8 g/mol) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume